molecular formula C20H21NO5 B2696402 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid CAS No. 2219353-65-6

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid

Cat. No.: B2696402
CAS No.: 2219353-65-6
M. Wt: 355.39
InChI Key: SPAKJEFERJUBAX-CYBMUJFWSA-N
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Description

(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions . The compound features a methoxy substituent at the C4 position and a stereospecific (3R) configuration, which influences its physicochemical properties and reactivity in peptide coupling reactions.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAKJEFERJUBAX-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid typically involves the use of the Arndt-Eistert homologation protocol. This method starts with commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected α-amino acids. The process involves two main steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: :

Biological Activity

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in biochemical research and pharmaceutical development. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its utility in peptide synthesis and various biological applications.

Chemical Structure and Properties

The chemical formula of this compound is C25H27NO4C_{25}H_{27}NO_{4} with a molecular weight of 401.45 g/mol. The IUPAC name reflects its complex structure, which includes an amino acid backbone modified with a methoxy group and an Fmoc protective group.

PropertyValue
Molecular FormulaC25H27NO4
Molecular Weight401.45 g/mol
CAS Number507472-28-8
Melting Point154-155 °C

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group provides stability during the synthesis process while allowing for selective deprotection under mild conditions. This characteristic makes it suitable for producing peptides that can exhibit various biological functions, including enzyme inhibition and receptor modulation.

Case Studies and Research Findings

  • Peptide Synthesis : Research has demonstrated that the incorporation of Fmoc-amino acids into peptide chains can enhance the stability and bioactivity of the resultant peptides. For example, studies have shown that peptides synthesized with Fmoc-protected amino acids exhibit improved binding affinities to target proteins compared to those synthesized with unprotected amino acids .
  • Anti-Fibrosis Activity : A study published in Molecules explored the anti-fibrotic effects of aspartic acid derivatives, including compounds structurally related to this compound. The findings indicated that these derivatives could inhibit the activation of hepatic stellate cells, which are pivotal in liver fibrosis progression . This suggests potential therapeutic applications for compounds featuring similar structural motifs.
  • In Vitro Studies : In vitro assays have shown that derivatives of Fmoc-amino acids can modulate cellular pathways involved in inflammation and fibrosis. For instance, specific derivatives demonstrated significant inhibition of COL1A1 expression in LX-2 cells, indicating their potential role in managing liver fibrosis through the IKKβ-NF-κB signaling pathway .

Scientific Research Applications

Molecular Formula

The molecular formula for (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid is C25H27N2O5C_{25}H_{27}N_{2}O_{5} with a molecular weight of approximately 425.5 g/mol.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis. The Fmoc protecting group allows for the selective protection of amino groups during the synthesis process.

Methodology:

  • Protection and Deprotection: The Fmoc group is removed under basic conditions, typically using a solution of piperidine, which facilitates the addition of subsequent amino acids to form peptide bonds.
  • Yield and Purity: This method has been shown to yield complex peptides with high purity and efficiency, making it a popular choice in synthetic organic chemistry.

Medicinal Chemistry

The compound's structural characteristics make it suitable for various medicinal chemistry applications, particularly in drug design.

Case Studies:

  • Bioactivity Studies: Research has demonstrated that compounds similar to this compound exhibit significant binding interactions with specific enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions quantitatively.

Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in studying protein interactions and enzymatic activities.

Experimental Procedures:

  • Interaction Studies: Investigations into how this compound interacts with various biomolecules can reveal insights into its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Stereoisomerism

The (3R) configuration is critical for compatibility with natural L-amino acids in peptide synthesis. For example:

  • (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid (CAS 209252-16-4) exhibits inverted stereochemistry, which may disrupt peptide secondary structures or enzymatic recognition .

Amino Acid Backbone Modifications

  • 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS 2137851-66-0): Cyclopentyl substitution introduces conformational rigidity, favoring helical peptide conformations .

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